molecular formula C11H11ClO3 B12092599 Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate

Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate

Cat. No.: B12092599
M. Wt: 226.65 g/mol
InChI Key: LHQIPUXIUKEURL-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate is a chemical compound with the molecular formula C11H11ClO3. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a chlorophenyl group attached to the oxetane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-chlorophenyl)oxetane-3-carboxylate typically involves the formation of the oxetane ring through epoxide ring opening with trimethyloxosulfonium ylide . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the ring formation . Another method involves the use of Tsuji hydrogenolysis of an allylic acetate, followed by dihydroxylation and oxidative cleavage .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of readily available starting materials and efficient reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(3-chlorophenyl)oxetane-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. The chlorophenyl group can also participate in binding interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate is unique due to the presence of both the oxetane ring and the chlorophenyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 3-(3-chlorophenyl)oxetane-3-carboxylate

InChI

InChI=1S/C11H11ClO3/c1-14-10(13)11(6-15-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3

InChI Key

LHQIPUXIUKEURL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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